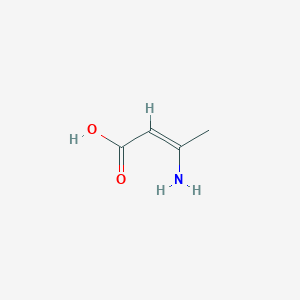

3-Aminocrotonic acid

Vue d'ensemble

Description

3-Aminocrotonic acid, also known as Methyl 3-aminocrotonate, is a chemical compound used in laboratory settings . It is also referred to as 3-Amino-2-butenoic Acid Methyl Ester .

Synthesis Analysis

One method of synthesizing this compound involves the three-component condensation of phenylglyoxal, acid 2, and this compound ethyl ester by heating under reflux in EtOH .Molecular Structure Analysis

The molecular formula of this compound is C5H9NO2, and it has a molecular weight of 115.13 .Physical and Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 81-83 degrees Celsius and a density of 1.1808 (rough estimate) . It is insoluble in water .Applications De Recherche Scientifique

Synthesis of Amino Acids

3-Aminocrotonic acid has been utilized in the synthesis of various amino acids. For instance, a three-step synthesis method has been developed to produce 4-amino-3-hydroxybutyric acid from crotonic acid, a process that involves the conversion of 4-bromocrotonic acid into 4-aminocrotonic acid (Pinza & Pifferi, 1978). Additionally, this compound has been used in the creation of substituted enamine derivatives of crotonic acid (Papoutsis, Spyroudis, & Varvoglis, 1998).

Neurochemistry Research

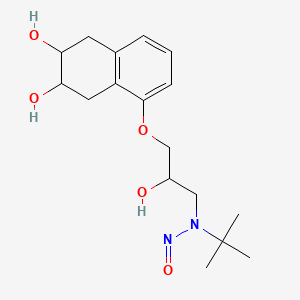

In neurochemistry, this compound has been studied as an analogue of the neurotransmitter GABA. Research suggests that trans-4-aminocrotonic acid acts like GABA across a range of macromolecules, including receptors and transporters (Johnston et al., 1975), and has been used in molecular modelling of ionotropic GABA receptors (Johnston, 2016).

Synthesis of 3-Aminoquinolines

This compound has been employed in the synthesis of 3-aminoquinolines, which are useful in the creation of various carboxylic acid derivatives (Bujok, Kwast, Cmoch, & Wróbel, 2010).

Spectroscopy and Isomerism Studies

Studies on the isomerism and infrared and nuclear magnetic resonance absorption of 3-aminocrotonic esters have been conducted, providing insights into the structural properties and conformational isomers of these compounds (Sánchez, Valle, & Bellanato, 1973).

Polymer Science

This compound derivatives have been explored in the preparation and characterization of novel polymeric betaines. These studies include investigations into the kinetics, mechanism of formation, and the physico-chemical properties of linear and crosslinked polybetaines (Kudaibergenov, Bimendina, & Yashkarova, 2007).

Environmental Applications

Modified magnetic nanoparticles using derivatives of crotonic acid, including this compound, have been developed for the effective removal of heavy metal ions from aqueous solutions (Ge, Li, Ye, & Zhao, 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-3-aminobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVYVZLTGQVOPX-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)O)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

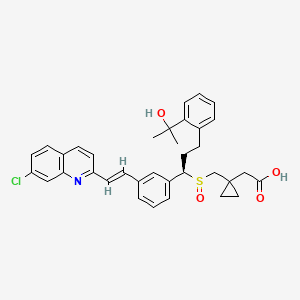

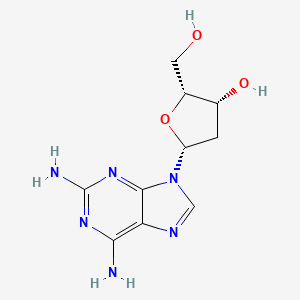

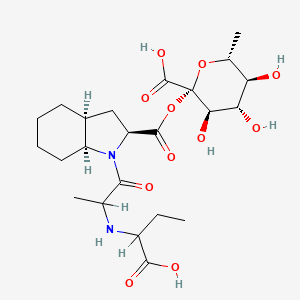

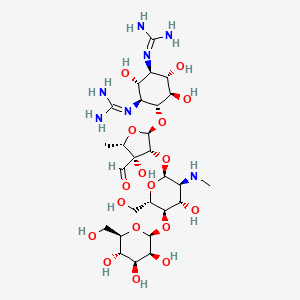

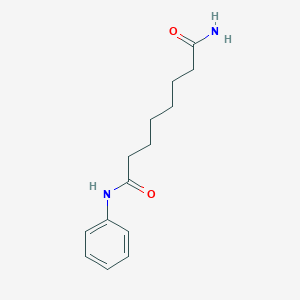

Feasible Synthetic Routes

Q1: What are the key chemical reactions 3-Aminocrotonic acid derivatives are known to participate in?

A1: this compound derivatives readily engage in Michael addition reactions with electrophilic alkenes like maleimides. [, ] This addition is followed by a rearrangement to form pyrrolinone derivatives. [] Additionally, these derivatives can further react with another molecule of maleimide at elevated temperatures. []

Q2: How does the structure of this compound derivatives influence their reactivity?

A2: The presence of the enamine moiety in this compound derivatives makes them excellent nucleophiles in Michael addition reactions. [] Furthermore, the resulting succinimid derivatives, formed after the initial addition, can undergo thermal rearrangement to form more stable pyrrolinone structures. []

Q3: What are the potential applications of polymers derived from this compound?

A3: Researchers have successfully synthesized cross-linked polymers by reacting dimaleimides with bis(this compound) esters, amides, or nitriles. [] These polymers have potential applications in various fields due to their unique properties, which can be further tailored by modifying the starting materials. []

Q4: Can you illustrate the use of this compound derivatives in medicinal chemistry?

A4: Researchers synthesized a series of 1,4-dihydropyridine derivatives, potent calcium channel blockers, utilizing this compound esters as starting materials. [] Specifically, the study focused on synthesizing asymmetrically substituted derivatives and evaluating their pharmacological activity, such as coronary vasodilation and antihypertensive activity. []

Q5: Are there analytical techniques used to study the photochemical behavior of this compound derivatives?

A5: While the provided abstracts don't delve into specific techniques, one abstract mentions investigating the influence of ultraviolet light on this compound ethyl ester and its N-substituted derivatives using spectral evidence. [] This suggests the application of UV-Vis spectroscopy to understand potential photoinduced hydrogen transfer reactions.

Q6: What makes this compound derivatives attractive building blocks for synthesizing heterocyclic compounds?

A6: The abstracts highlight the use of this compound derivatives in synthesizing various heterocyclic systems, including pyrrolinones [], 1,4-dihydropyridines [], and potentially others. [, ] This versatility stems from the molecule's structure, allowing it to participate in ring-forming reactions, leading to diverse heterocyclic scaffolds valuable in medicinal chemistry and material science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Etoposide impurity J [EP]](/img/structure/B3060913.png)

![1,3-Bis[2-(7-chloro-2-quinolyl)vinyl]benzene](/img/structure/B3060915.png)

![[(3S,3aR,6R,6aR)-6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] acetate](/img/structure/B3060920.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine](/img/structure/B3060924.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B3060928.png)